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Compound of Interest

Compound Name: 1-Ethynyl-3,5-dimethoxybenzene

Cat. No.: B065834 Get Quote

Introduction
1-Ethynyl-3,5-dimethoxybenzene (CAS 171290-52-1) is an aromatic organic compound

featuring a benzene ring substituted with an ethynyl group and two methoxy groups.[1] The

presence of the reactive ethynyl (acetylene) group makes it a valuable building block in organic

synthesis, particularly in coupling reactions like Sonogashira, and in the construction of more

complex heterocyclic compounds and pharmacologically active molecules.[1][2] The electron-

donating methoxy groups modulate the reactivity of the aromatic ring, enhancing its

nucleophilicity.[1] As with any specialized reagent, a thorough understanding of its solubility and

chemical stability is paramount for its effective use in synthesis, process development, and

formulation. This guide provides a detailed examination of these critical parameters, offering

both theoretical insights and practical, field-proven experimental protocols.

Core Physicochemical Properties
A baseline understanding of the physicochemical properties of 1-Ethynyl-3,5-
dimethoxybenzene is essential before delving into its solubility and stability profiles. These

properties dictate its behavior in various experimental settings.
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Property Value Source(s)

CAS Number 171290-52-1 [1][3]

Molecular Formula C₁₀H₁₀O₂ [1][3]

Molecular Weight 162.19 g/mol [3][4]

Appearance

White to orange to green

powder or crystal; pale yellow

solid

[1][2]

Melting Point 44-48 °C (lit.) [2][5]

Boiling Point 264.1 ± 30.0 °C at 760 Torr [2][5]

SMILES COc1cc(OC)cc(c1)C#C [1]

InChI Key
HUSBBWQIJMRKLI-

UHFFFAOYSA-N
[2]

Part 1: Solubility Profile
The solubility of a compound is a critical factor influencing reaction kinetics, purification

strategies (like crystallization and extraction), and formulation development.[6] The structure of

1-Ethynyl-3,5-dimethoxybenzene—a largely non-polar aromatic core with two moderately

polar ether groups—suggests a specific solubility pattern.

Theoretical Considerations & Qualitative Assessment
The guiding principle of "like dissolves like" provides a strong predictive framework for this

molecule's solubility.[6]

Non-Polar Character: The benzene ring and the ethynyl group contribute significant

hydrophobic (non-polar) character.

Polar Character: The two methoxy groups introduce some polarity and potential for hydrogen

bond acceptance, but this is generally insufficient to confer significant aqueous solubility.
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Based on this structure, 1-Ethynyl-3,5-dimethoxybenzene is expected to be readily soluble in

a range of common organic solvents but poorly soluble in aqueous systems. Indeed, literature

confirms it is soluble in organic solvents due to its hydrophobic nature.[1]

Expected Solubility:

High Solubility: In non-polar and polar aprotic solvents such as tetrahydrofuran (THF),

dichloromethane (DCM), diethyl ether, acetone, ethyl acetate, and hexane.

Low to Negligible Solubility: In polar protic solvents, especially water.

Experimental Workflow for Solubility Determination
While qualitative predictions are useful, precise solubility data must be determined empirically.

The following protocol outlines a systematic approach to assess both qualitative and semi-

quantitative solubility.

Caption: Workflow for systematic solubility assessment.

Detailed Protocol: Semi-Quantitative Solubility
Assessment
This protocol provides a self-validating system for determining a compound's approximate

solubility in various solvents.

Objective: To determine the solubility of 1-Ethynyl-3,5-dimethoxybenzene in a panel of

representative solvents.

Materials:

1-Ethynyl-3,5-dimethoxybenzene

Class A volumetric flasks and pipettes

Analytical balance

Vortex mixer
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Centrifuge

HPLC or UV-Vis spectrophotometer

Solvents: Deionized Water, Ethanol, Acetone, Dichloromethane, Hexane, Toluene.

Procedure:

Stock Solution Preparation (for quantitative analysis):

Accurately weigh approximately 10 mg of the compound and dissolve it in a solvent of

known high solubility (e.g., Dichloromethane) in a 10 mL volumetric flask. This will serve

as a stock for creating a calibration curve.

Qualitative Assessment:[7]

Into separate, labeled vials, add approximately 25 mg of the compound.

To each vial, add 0.75 mL of a test solvent in small portions, vortexing vigorously for 60

seconds after each addition.[6][7]

Visually inspect for complete dissolution. If the compound dissolves completely, it is

classified as "soluble." If some but not all dissolves, it is "partially soluble." If no dissolution

is apparent, it is "insoluble."

Quantitative Assessment (for solvents where it is at least partially soluble):

Prepare a saturated solution by adding an excess of the compound to a known volume of

the solvent (e.g., 50 mg in 2 mL) in a sealed vial.

Equilibrate the solution by agitating it at a constant temperature (e.g., 25 °C) for 24 hours

to ensure equilibrium is reached.

Centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the

undissolved solid.

Carefully withdraw a precise aliquot of the clear supernatant (e.g., 100 µL) and dilute it

with a suitable solvent into a volumetric flask. The dilution factor should be chosen to bring
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the concentration into the linear range of the analytical method.

Analyze the diluted sample via a validated HPLC or UV-Vis method against a multi-point

calibration curve prepared from the stock solution.

Calculate the concentration in the original supernatant, which represents the compound's

solubility in that solvent at the specified temperature.

Part 2: Chemical Stability Profile
The stability of 1-Ethynyl-3,5-dimethoxybenzene is dictated by its functional groups. The

terminal alkyne is susceptible to oxidation, polymerization, and other reactions, while the

overall molecule may be sensitive to light and temperature.

Known Instabilities and Recommended Storage
Supplier recommendations provide crucial, field-tested insights into the compound's stability.

Light Sensitivity: Several sources indicate the compound should be kept in a dark place.[2][8]

This suggests a potential for photolytic degradation, a common issue for aromatic and

unsaturated compounds.

Air/Oxidative Sensitivity: Recommendations to "Store under Argon" and "Keep sealed in dry"

point towards sensitivity to atmospheric oxygen and moisture.[2][8] Terminal alkynes can be

susceptible to oxidative coupling and other degradation pathways.

Thermal Stability: The recommended storage is "Room Temperature" or "Keep Cold".[2][8]

While stable at room temperature for storage, elevated temperatures during experiments

could accelerate degradation. The high boiling point suggests good thermal stability in the

absence of other stressors.[2][5]

Consolidated Storage Recommendation: For maximum shelf-life, 1-Ethynyl-3,5-
dimethoxybenzene should be stored in an amber vial, under an inert atmosphere (e.g., argon

or nitrogen), sealed tightly, and kept in a cool, dry location.[2][9]

Potential Degradation Pathways
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While specific degradation studies for this molecule are not publicly available, its structure

allows for the prediction of likely degradation pathways based on the known reactivity of its

functional groups.

Stress Conditions 1-Ethynyl-3,5-dimethoxybenzene

Potential Degradation Products

Light (Photolysis)

Polymerized Products

Air (Oxidation)

Oxidative Coupling
(Diynes)

Strong Acid (H+)

3,5-Dimethoxyacetophenone
(Hydration)

[Starting Material]

Click to download full resolution via product page

Caption: Plausible degradation pathways under stress conditions.

Polymerization: Terminal alkynes can polymerize, especially when exposed to light, heat, or

catalytic impurities.

Oxidative Coupling (Glaser Coupling): In the presence of oxygen and a catalyst (like copper

salts), terminal alkynes can couple to form diyne structures.

Hydration: Under acidic conditions, the alkyne can undergo hydration (a Markovnikov

addition of water) to form the corresponding methyl ketone, in this case, 3,5-

dimethoxyacetophenone.

Protocol: Forced Degradation & Stability-Indicating
HPLC Method
A stability-indicating analytical method is one that can accurately quantify the active compound

in the presence of its degradation products, impurities, and excipients.[10][11] High-

Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[12][13]
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Objective: To develop and validate a stability-indicating HPLC method by performing forced

degradation studies.

Procedure:

Preparation of Stressed Samples:

Prepare five separate solutions of 1-Ethynyl-3,5-dimethoxybenzene (e.g., at 1 mg/mL in

acetonitrile/water).

Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 4 hours.

Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 4 hours.

Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature

for 24 hours.

Thermal Degradation: Heat the solution at 80 °C for 48 hours.

Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B

guidelines) for a defined period.

Control: Keep one solution at 4 °C in the dark.

After exposure, neutralize the acid and base samples before analysis. The goal is to

achieve 5-20% degradation of the main compound.[11]

HPLC Method Development & Analysis:

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common

starting point for small organic molecules.[10]

Mobile Phase: Use a gradient elution to ensure separation of both polar and non-polar

degradants.[12] A typical gradient might run from a high percentage of water (with 0.1%

formic acid or trifluoroacetic acid) to a high percentage of acetonitrile or methanol.

Detector: A UV detector set at a wavelength where the parent compound has significant

absorbance (e.g., determined by a UV scan). A photodiode array (PDA) detector is ideal
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as it can assess peak purity.

Injection & Run: Inject the control and all stressed samples.

Data Analysis and Method Validation:

Specificity: The primary goal is to demonstrate baseline separation between the parent

peak and all degradation product peaks.[14] Peak purity analysis using a PDA detector

should be performed to ensure the main peak is not co-eluting with any degradants.

Quantification: Calculate the percentage of the parent compound remaining in each

stressed sample relative to the control.

Validation: Once the method is established, it must be validated according to ICH

guidelines, assessing parameters like linearity, accuracy, precision, and range.[14]

Orthogonal Stability Assessment by ¹H NMR
Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, orthogonal method for

stability analysis.[15] Unlike HPLC, which relies on chromatography, NMR provides direct

structural information and can be made quantitative (qNMR).[16]

Methodology:

A known concentration of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆).

An internal standard—a stable compound with a known concentration and non-overlapping

peaks (e.g., dimethyl sulfone)—is added.[16]

¹H NMR spectra are acquired at different time points during a stability study.

By integrating the area of a characteristic peak of 1-Ethynyl-3,5-dimethoxybenzene (e.g.,

the acetylenic proton) and comparing it to the integral of the internal standard's peak, the

change in concentration over time can be precisely calculated.[17] The appearance of new

peaks can also help identify the structure of degradation products.[16][18]
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Summary and Recommendations
Solubility: 1-Ethynyl-3,5-dimethoxybenzene is a hydrophobic compound with high solubility

in common aprotic and non-polar organic solvents and poor solubility in water. Empirical

determination is necessary for quantitative applications.

Stability: The compound is sensitive to light and atmospheric oxygen.[2][8] The terminal

alkyne functional group is the most likely site of degradation via polymerization, oxidation, or

hydration.

Handling & Storage: To ensure integrity, the compound should be stored under an inert

atmosphere, protected from light, and kept in a cool, dry environment.[2][9]

Analytical Monitoring: A validated, gradient, reversed-phase HPLC method is the

recommended primary tool for assessing purity and stability. qNMR serves as an excellent

orthogonal technique for structural confirmation and quantification.

By adhering to these principles and employing the outlined protocols, researchers, scientists,

and drug development professionals can confidently handle, store, and utilize 1-Ethynyl-3,5-
dimethoxybenzene, ensuring the integrity and reproducibility of their experimental outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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